Nizaracianine
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Overview
Description
Nizaracianine is a zwitterionic near-infrared fluorescent dye with a unique chemical structure that prevents non-specific binding to tissues and organs. This compound is primarily used in medical imaging, particularly for visualizing anatomical structures during surgery .
Preparation Methods
Nizaracianine can be synthesized through a series of organic reactions involving indole derivatives. The synthetic route typically includes the following steps:
Formation of Indole Derivatives: Starting with indole derivatives, the compound undergoes a series of reactions to introduce sulfonate and trimethylammonium groups.
Cyclization and Condensation: The intermediate compounds are then cyclized and condensed to form the final zwitterionic structure.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Nizaracianine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups, altering its properties.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nizaracianine has a wide range of scientific research applications:
Medical Imaging: It is used in near-infrared fluorescence imaging to visualize anatomical structures such as blood vessels and ureters during surgery.
Cancer Research: The compound is employed in cancer research to label and track cancer cells in vivo.
Drug Delivery: this compound is used in drug delivery systems to monitor the distribution and release of therapeutic agents.
Biological Studies: It is utilized in various biological studies to label and track biomolecules.
Mechanism of Action
Nizaracianine exerts its effects through its unique zwitterionic structure, which allows it to bind specifically to target tissues and organs. The compound’s near-infrared fluorescence properties enable it to emit light at specific wavelengths, making it visible under near-infrared imaging systems. This mechanism allows for real-time visualization of anatomical structures during surgical procedures .
Comparison with Similar Compounds
Nizaracianine is compared with other near-infrared fluorescent dyes such as methylene blue, 5-aminolevulinic acid, and indocyanine green. Unlike these compounds, this compound has improved in vivo properties, including low non-specific binding and uptake, a high extinction coefficient, and quantum yield . These properties make it a superior choice for medical imaging applications.
Similar Compounds
- Methylene Blue
- 5-Aminolevulinic Acid
- Indocyanine Green
This compound’s unique zwitterionic structure and superior imaging properties set it apart from these similar compounds, making it a valuable tool in medical and scientific research.
Properties
CAS No. |
1239619-02-3 |
---|---|
Molecular Formula |
C51H66N4O9S2 |
Molecular Weight |
943.2 g/mol |
IUPAC Name |
3-[4-[(6E)-2-[(E)-2-[3,3-dimethyl-5-sulfonato-1-[3-(trimethylazaniumyl)propyl]indol-1-ium-2-yl]ethenyl]-6-[(2Z)-2-[3,3-dimethyl-5-sulfonato-1-[3-(trimethylazaniumyl)propyl]indol-2-ylidene]ethylidene]cyclohexen-1-yl]oxyphenyl]propanoate |
InChI |
InChI=1S/C51H66N4O9S2/c1-50(2)42-34-40(65(58,59)60)23-25-44(42)52(30-12-32-54(5,6)7)46(50)27-19-37-14-11-15-38(49(37)64-39-21-16-36(17-22-39)18-29-48(56)57)20-28-47-51(3,4)43-35-41(66(61,62)63)24-26-45(43)53(47)31-13-33-55(8,9)10/h16-17,19-28,34-35H,11-15,18,29-33H2,1-10H3 |
InChI Key |
YSBIMBNVFDDBKM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=C(N4CCC[N+](C)(C)C)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)OC6=CC=C(C=C6)CCC(=O)[O-])CCC[N+](C)(C)C)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCC[N+](C)(C)C)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)OC6=CC=C(C=C6)CCC(=O)[O-])CCC[N+](C)(C)C)C |
Origin of Product |
United States |
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